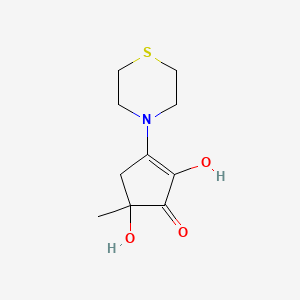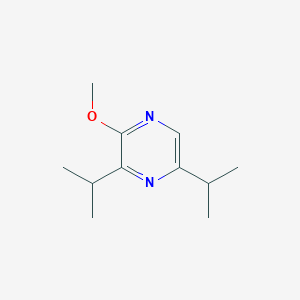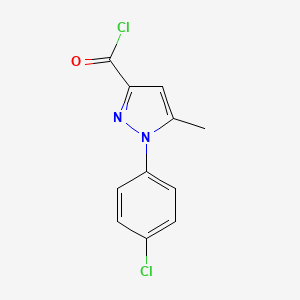
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions often include refluxing in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Carboxylic Acids and Oxidized Derivatives: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carbonyl chloride: Similar structure but with different substitution patterns on the pyrazole ring.
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
1-(4-Chlorophenyl)-5-methyl-1h-pyrazole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the reactive carbonyl chloride group. This makes it a versatile intermediate for further chemical modifications and a valuable compound in various research applications .
Propiedades
Número CAS |
786727-13-7 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O |
Peso molecular |
255.10 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-6-10(11(13)16)14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
Clave InChI |
WJJUHHNSQNUDQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methylphenyl)-3-[2-[(2-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14226034.png)

methylene]-](/img/structure/B14226050.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)

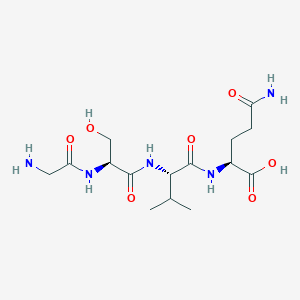
![1H-Indole, 3-[[4-(4-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226086.png)

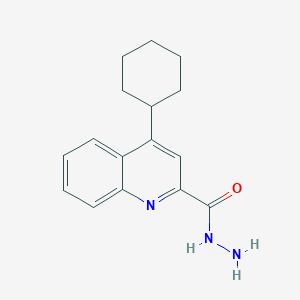
![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
